molecular formula C23H27NO4 B1390367 Fmoc-2-aminooctanoic acid CAS No. 197384-29-5

Fmoc-2-aminooctanoic acid

Cat. No.: B1390367
CAS No.: 197384-29-5
M. Wt: 381.5 g/mol
InChI Key: UUXKLESQZZGPLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-2-aminooctanoic acid is a derivative of 2-aminooctanoic acid, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is primarily used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its ability to protect the amino group during the synthesis process .

Mechanism of Action

Target of Action

Fmoc-2-aminooctanoic acid is primarily used in the field of peptide synthesis . Its primary targets are the amine groups of amino acids, which it protects during the synthesis process . This protection is crucial for preventing unwanted side reactions that could interfere with the desired peptide sequence .

Mode of Action

The Fmoc (9-Fluorenylmethoxycarbonyl) group in this compound acts as a protecting group for the amine functionality of amino acids during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This protection allows for the selective activation and reaction of the carboxyl group of an amino acid, facilitating the formation of peptide bonds .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is peptide synthesis . During this process, the Fmoc group protects the amine group of an amino acid, allowing for selective reactions to occur at the carboxyl group . This enables the formation of peptide bonds, which link amino acids together to form peptides or proteins .

Pharmacokinetics

Its properties, such as stability and reactivity, play a crucial role in its effectiveness as a protecting group .

Result of Action

The primary result of this compound’s action is the successful synthesis of peptides with the desired sequence . By protecting the amine group of amino acids, it prevents unwanted side reactions and ensures the correct formation of peptide bonds . In some cases, the use of this compound has been shown to improve the antimicrobial activity of certain peptides .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Fmoc group is base-labile, meaning it can be removed under basic conditions . This property is utilized in solid-phase peptide synthesis, where a base is used to selectively remove the Fmoc group without affecting the acid-labile linker between the peptide and the resin . Additionally, the reaction conditions, such as temperature and solvent, can impact the efficiency of Fmoc protection .

Biochemical Analysis

Biochemical Properties

Fmoc-2-aminooctanoic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes, proteins, and other biomolecules during these processes. One of the key interactions involves transaminases, which facilitate the transfer of amino groups from donor molecules to acceptor molecules. This interaction is crucial for the production of chiral amino compounds, which are essential building blocks for bioactive molecules .

Cellular Effects

This compound has been shown to influence various cellular processes. It can modify peptides to enhance their hydrophobicity, thereby improving their antimicrobial activity. For instance, when used to modify antimicrobial peptides derived from lactoferricin B, this compound significantly enhances their ability to inhibit the growth of bacteria such as Escherichia coli, Bacillus subtilis, and Staphylococcus aureus . This modification can affect cell signaling pathways, gene expression, and cellular metabolism, leading to improved antimicrobial efficacy.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The Fmoc group serves as a protecting group for the amino group, allowing for selective reactions during peptide synthesis. The removal of the Fmoc group is typically achieved using a base such as piperidine, which forms a stable adduct with the byproduct, preventing it from reacting with the substrate . This mechanism ensures the efficient synthesis of peptides with minimal side reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the stability of this compound is maintained under specific conditions, allowing for consistent results in in vitro and in vivo experiments . Prolonged exposure to certain conditions may lead to degradation, affecting its efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to enhance the antimicrobial activity of peptides without causing significant adverse effects. At higher doses, there may be threshold effects, including potential toxicity . It is essential to determine the optimal dosage to achieve the desired effects while minimizing any adverse reactions.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the synthesis of bioactive compounds. It interacts with enzymes such as transaminases, which play a crucial role in the production of chiral amino compounds. These interactions can influence metabolic flux and metabolite levels, contributing to the overall bioactivity of the synthesized peptides .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions ensure the proper localization and accumulation of the compound, which is essential for its activity. The distribution of this compound can affect its efficacy and the overall outcome of biochemical reactions .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications direct this compound to specific compartments or organelles within the cell. This localization is crucial for its role in peptide synthesis and other biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-2-aminooctanoic acid typically involves the protection of the amino group of 2-aminooctanoic acid with the Fmoc group. This can be achieved by reacting 2-aminooctanoic acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of biocatalysts. For instance, a transaminase from Chromobacterium violaceum can be employed to produce (S)-2-aminooctanoic acid with high enantiomeric excess, which is then protected with the Fmoc group .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-2-aminooctanoic acid is unique due to the properties of the Fmoc group, which is highly fluorescent and can be easily removed under mild basic conditions without affecting other functional groups. This makes it particularly useful in solid-phase peptide synthesis and other applications where selective deprotection is required .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO4/c1-2-3-4-5-14-21(22(25)26)24-23(27)28-15-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,20-21H,2-5,14-15H2,1H3,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUXKLESQZZGPLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-2-aminooctanoic acid
Reactant of Route 2
Reactant of Route 2
Fmoc-2-aminooctanoic acid
Reactant of Route 3
Reactant of Route 3
Fmoc-2-aminooctanoic acid
Reactant of Route 4
Reactant of Route 4
Fmoc-2-aminooctanoic acid
Reactant of Route 5
Fmoc-2-aminooctanoic acid
Reactant of Route 6
Reactant of Route 6
Fmoc-2-aminooctanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.